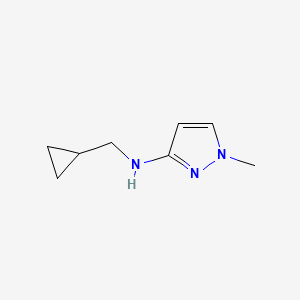

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17749943

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-1-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10) |

| Standard InChI Key | ZQQIMZBIQACNCN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)NCC2CC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a cyclopropylmethyl group (-CH<sub>2</sub>-C<sub>3</sub>H<sub>5</sub>) and at the 3-position with a methyl group (-CH<sub>3</sub>). The cyclopropyl moiety introduces steric strain and electronic effects, influencing reactivity and intermolecular interactions . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>8</sub>H<sub>13</sub>N<sub>3</sub> | |

| Molecular Weight | 151.21 g/mol | |

| SMILES | CC1=NN(C(C2CC2)C)C=C1 | |

| InChIKey | DDKPCQCIQCDFAU-UHFFFAOYSA-N |

Physical Characteristics

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is reported as a liquid at room temperature . Its solubility profile is influenced by the polar pyrazole ring and nonpolar cyclopropyl group, suggesting moderate solubility in organic solvents like ethanol and dichloromethane. Predicted collision cross-section (CCS) values for adducts, such as [M+H]<sup>+</sup> (129.5 Ų), provide insights into its mass spectrometry behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, analogous pyrazole derivatives are synthesized via condensation reactions between hydrazines and diketones or β-ketoesters. A plausible route for this compound involves:

-

Cyclopropylmethylamine reacting with a methyl-substituted pyrazole precursor.

-

Nucleophilic substitution or Mitsunobu reaction to introduce the cyclopropylmethyl group.

-

Purification via column chromatography or recrystallization.

Reaction conditions typically employ catalysts like p-toluenesulfonic acid in ethanol or THF at elevated temperatures (80–100°C).

Industrial Methods

Industrial production likely utilizes continuous-flow reactors to enhance yield and scalability. Key steps include:

-

Automated feeding of precursors.

-

In-line spectroscopic monitoring (e.g., FTIR) for quality control.

-

Solvent recovery systems to minimize waste.

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |

| Ventilation | Fume hood for aerosol prevention |

| Storage | 4°C in airtight, light-resistant containers |

Comparative Analysis with Structural Analogues

The compound’s uniqueness arises from its substitution pattern. Below is a comparison with related derivatives:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| N-(Cyclopropylmethyl)-1H-pyrazol-4-amine | Methyl group at 4-position | Altered electronic density |

| 3-Methyl-1H-pyrazol-5-amine | Lacks cyclopropylmethyl group | Reduced steric hindrance |

| 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | Cyclopropyl directly bonded to pyrazole | Enhanced ring strain |

Applications in Research and Industry

Medicinal Chemistry

-

Lead compound optimization: Modifications to enhance selectivity for kinase targets.

-

Prodrug development: Functionalization of the amine group for improved bioavailability.

Materials Science

-

Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd).

-

Polymer additives: Stabilizing agents against thermal degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume